3-(3-Bromo-4-hydroxyphenyl)propanoic acid
CAS No.: 20146-10-5
Cat. No.: VC8087645
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20146-10-5 |
|---|---|
| Molecular Formula | C9H9BrO3 |
| Molecular Weight | 245.07 g/mol |
| IUPAC Name | 3-(3-bromo-4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
| Standard InChI Key | XNAOWXULVKRRJW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CCC(=O)O)Br)O |
| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)Br)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular structure of 3-(3-bromo-4-hydroxyphenyl)propanoic acid consists of a three-carbon propanoic acid chain attached to a brominated and hydroxylated benzene ring. Key structural parameters include:
The compound’s moderate lipophilicity (LogP = 2.17) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse reaction conditions . The hydroxyl group enhances hydrogen-bonding potential, while the bromine atom introduces steric and electronic effects that influence reactivity.
Stereochemical Considerations
Although 3-(3-bromo-4-hydroxyphenyl)propanoic acid itself lacks chiral centers, its amino-substituted derivatives, such as (3R)- and (3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid (CAS 1336093-49-2 and 1027335-63-2), exhibit stereoisomerism . These enantiomers are synthesized for targeted biological studies, particularly in neurotransmitter receptor modulation .
Synthesis and Manufacturing
Industrial Production
Applications in Research and Industry
Pharmaceutical Intermediates
The bromine and hydroxyl groups make this compound a versatile building block for drug discovery. For example:
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Neurological Agents: Brominated phenylpropanoic acids are precursors to excitatory amino acids like ±2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid, which modulate glutamate receptors .
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Anticancer Scaffolds: Bromine’s electron-withdrawing properties enhance binding to enzymatic targets in oncology research.
Material Science
The compound’s aromatic and carboxylic functionalities contribute to its use in polymer synthesis, where it acts as a cross-linking agent or monomer for specialty resins.
Future Directions and Research Gaps
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Eco-Toxicological Studies: Assessing environmental impact during industrial-scale production.
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Catalytic Optimization: Developing greener bromination methods to reduce waste.
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